N-(2-methoxyphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide
Description
N-(2-Methoxyphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 2-methoxyphenyl group at position 4. The piperidine ring at position 3 of the pyridazine is further functionalized with a carboxamide group linked to another 2-methoxyphenyl moiety. Its molecular formula is C₂₃H₂₅N₅O₂ (molecular weight: 403.48 g/mol), and its SMILES notation is COc1ccccc1c1ccc(nn1)N1CCCC(C1)C(=O)Nc1ncccc1C .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-30-21-11-5-3-9-18(21)19-13-14-23(27-26-19)28-15-7-8-17(16-28)24(29)25-20-10-4-6-12-22(20)31-2/h3-6,9-14,17H,7-8,15-16H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTQADZAJKNVRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridazine ring, and the attachment of the methoxyphenyl groups. Common reagents used in these reactions include various amines, carboxylic acids, and methoxyphenyl derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield phenolic compounds, while reduction of the pyridazine ring can produce dihydropyridazine derivatives .
Scientific Research Applications
Neuropharmacology
Research indicates that compounds with piperidine and pyridazine structures exhibit significant neuropharmacological activities. For instance, derivatives of this compound have shown potential as dual-target agents for treating neurological disorders such as Alzheimer's disease. These compounds can inhibit cholinesterase enzymes and modulate neurotransmitter systems, which are critical for cognitive function .
Anticancer Activity
The pyridazine moiety in this compound has been linked to anticancer properties. Studies have demonstrated that similar structures can act as inhibitors of key signaling pathways involved in tumor growth and metastasis. For example, pyridazine derivatives have been identified as potential inhibitors of the bromodomains associated with chromatin remodeling, which play a crucial role in cancer cell proliferation .
Antimicrobial Properties
Research has also explored the antimicrobial potential of piperidine derivatives. The compound's structure allows it to interact with bacterial membranes, potentially leading to bactericidal effects. Investigations into structure-activity relationships have highlighted that modifications to the piperidine ring can enhance antimicrobial efficacy .
Structure-Activity Relationship (SAR) Studies
SAR studies are vital in understanding how structural modifications affect biological activity. In the case of N-(2-methoxyphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide, researchers have focused on:
- Pyridazine Substituents : Variations in the substituents on the pyridazine ring significantly influence binding affinity and selectivity towards biological targets.
- Piperidine Modifications : Alterations in the piperidine structure can enhance pharmacokinetic properties such as solubility and bioavailability.
These insights guide the design of more effective therapeutic agents based on this scaffold .
Case Studies and Research Findings
Several studies have documented the applications of compounds related to this compound:
- Alzheimer's Disease Treatment : A study demonstrated that derivatives similar to this compound showed dual inhibition of acetylcholinesterase and butyrylcholinesterase, leading to improved cognitive function in animal models .
- Cancer Research : Investigations into pyridazine derivatives revealed their ability to inhibit key oncogenic pathways, making them candidates for further development as anticancer drugs .
- Antimicrobial Studies : Research highlighted that modifications to the piperidine structure resulted in compounds with enhanced activity against resistant bacterial strains, showcasing their potential in treating infections .
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Differences
The target compound belongs to a broader class of pyridazine- and piperidine-based carboxamides. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparisons
Functional Group Impact on Properties
Pyridazine vs. Pyrazole Cores: The target compound’s pyridazine core (two adjacent nitrogen atoms) offers distinct electronic properties compared to pyrazole (two adjacent nitrogen atoms in a five-membered ring). Pyridazine’s larger ring may enhance π-π stacking interactions with biological targets . Compounds like 5f (pyrazole core) exhibit lower molecular weights (~388 vs.
Piperidine vs. Piperazine :
- The piperidine ring in the target compound provides a six-membered saturated structure, whereas HBK-series analogs use piperazine (two nitrogen atoms). Piperazine’s additional nitrogen increases polarity and hydrogen-bonding capacity, which could influence receptor selectivity .
In contrast, analogs with furan (e.g., ) introduce heteroaromaticity but may reduce metabolic stability due to furan’s susceptibility to oxidation.
Biological Activity
N-(2-methoxyphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide is a compound that belongs to the class of piperidine derivatives, known for their diverse biological activities. This article provides a detailed examination of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 388.47 g/mol |
| Molecular Formula | C23H24N4O2 |
| LogP | 4.3351 |
| LogD | 4.3342 |
| Polar Surface Area | 54.65 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The structural representation can be described using its SMILES notation: COc1ccccc1NC(c1cccc(c1)c1ccc(nn1)N1CCCCC1)=O .
Pharmacological Profile
Research indicates that piperidine derivatives exhibit a broad spectrum of pharmacological activities, including:
- Anticancer Activity : Compounds structurally similar to this compound have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Kinase Inhibition : Studies have demonstrated that piperidine derivatives can inhibit specific kinases involved in cancer and inflammatory pathways. For instance, some compounds in this class have been reported to inhibit CSNK2A and PIM3 kinases, which are critical in cellular signaling pathways related to cancer progression .
- Neuroprotective Effects : Certain piperidine derivatives have exhibited neuroprotective properties, suggesting potential applications in neurodegenerative diseases .
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may exert its effects by inhibiting specific enzymes involved in signal transduction and metabolic processes. This includes inhibition of kinases and other enzymes linked to inflammation and cancer .
- Receptor Interaction : Piperidine derivatives often interact with various receptors, including G-protein-coupled receptors (GPCRs), which play a significant role in cellular communication and response .
Case Studies
Several studies have explored the biological activity of similar compounds:
- CSNK2A Inhibition : A study highlighted a derivative with nanomolar activity against CSNK2A, demonstrating significant effects on cellular processes related to cancer .
- PIM3 Selectivity : Another study found that modifications to the piperidine structure could enhance selectivity for PIM3 over other kinases, indicating the potential for developing targeted therapies .
- Neuroprotective Studies : Research has shown that certain piperidine derivatives can protect neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
